molecular formula C16H28N2O6 B4332823 1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol

1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol

Cat. No. B4332823
M. Wt: 344.40 g/mol
InChI Key: CHLXQBZFVSOSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders and addiction. In

Mechanism of Action

1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol is a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response. By blocking the CRF1 receptor, this compound can reduce the physiological and behavioral responses to stress.
Biochemical and Physiological Effects:
This compound has been shown to reduce anxiety-like behavior in animal models of anxiety and depression. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are likely due to the ability of this compound to block the CRF1 receptor and reduce the physiological and behavioral responses to stress.

Advantages and Limitations for Lab Experiments

One advantage of 1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol is its selectivity for the CRF1 receptor, which allows for more precise targeting of this receptor in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.

Future Directions

For research on 1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol include further exploration of its potential therapeutic applications in the treatment of stress-related disorders and addiction. Additionally, research could focus on developing longer-lasting formulations of this compound and investigating its effects on other physiological and behavioral processes. Overall, this compound shows promise as a potential therapeutic agent for a range of stress-related disorders and addiction.

Scientific Research Applications

1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders and addiction. Preclinical studies have shown that this compound can reduce anxiety-like behavior in animal models of anxiety and depression. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

5-ethyl-7-methyl-2-(1,2,3,4,5-pentahydroxypentyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-3-16-7-17-5-15(2,14(16)24)6-18(8-16)13(17)12(23)11(22)10(21)9(20)4-19/h9-13,19-23H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLXQBZFVSOSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C(C(C(C(CO)O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol
Reactant of Route 2
1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol
Reactant of Route 3
1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol
Reactant of Route 4
1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol
Reactant of Route 5
1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol
Reactant of Route 6
1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol

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